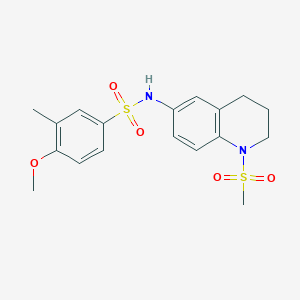

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a benzene sulfonamide moiety at the 6-position. The benzene ring is further modified with methoxy and methyl groups at the 4- and 3-positions, respectively.

Properties

IUPAC Name |

4-methoxy-3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-13-11-16(7-9-18(13)25-2)27(23,24)19-15-6-8-17-14(12-15)5-4-10-20(17)26(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSLIWGMNOVJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Sulfonamide Formation: The final step involves the reaction of the methanesulfonylated tetrahydroquinoline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzene ring.

Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.

Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide group.

Biological Studies: The compound’s interaction with various biological targets makes it useful in studying enzyme inhibition and receptor binding.

Chemical Biology: It can be used as a probe to study sulfonamide-related pathways and mechanisms in cells.

Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. The tetrahydroquinoline moiety may also interact with other molecular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-tetrahydroquinoline hybrids. Below is a comparative analysis with structurally or functionally related compounds, inferred from available literature and structural analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Diversity: The target compound’s tetrahydroquinoline-sulfonamide hybrid distinguishes it from simpler sulfonamides or quinolines. The methanesulfonyl group may enhance metabolic stability compared to analogs with methyl or ethyl substituents (e.g., Enamine’s 2-(1-methyl-THQ) derivative) . Unlike brominated or halogenated quinolines (e.g., 6-bromo-2-phenylquinoline derivatives), the absence of halogens in the target compound may reduce toxicity risks but limit halogen-bonding interactions in target binding .

Functional Implications: The dual sulfonamide groups (methanesulfonyl and benzene sulfonamide) could enable dual-targeting mechanisms, a feature absent in mono-sulfonamide analogs like 5-amino-triazole carboxamide . The 4-methoxy-3-methylbenzene sulfonamide moiety may improve solubility compared to non-polar substituents (e.g., propyl or bicyclic groups in kinase inhibitor intermediates) .

Synthetic and Analytical Challenges: Crystallographic analysis using programs like SHELXL would be critical for resolving the compound’s 3D structure, particularly the conformation of the tetrahydroquinoline ring and sulfonamide linkages. This contrasts with simpler triazole or piperazine-containing analogs, which may require less rigorous refinement.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a tetrahydroquinoline moiety along with sulfonamide and methanesulfonyl groups, which enhance its solubility and biological interactions. This article reviews the biological activities associated with this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key features include:

- Tetrahydroquinoline core : This bicyclic structure is known for its diverse biological activities.

- Sulfonamide group : Enhances pharmacological properties and solubility.

- Methanesulfonyl group : May contribute to the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, sulfonamide derivatives are well-documented for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections.

Antitumor Activity

Research has demonstrated that derivatives of tetrahydroquinoline possess anticancer properties. In vitro studies have shown that certain tetrahydroquinoline derivatives exhibit IC50 values lower than established chemotherapeutic agents like Doxorubicin. For example, some synthesized compounds achieved IC50 values as low as 2.5 µg/mL compared to Doxorubicin's 37.5 µg/mL .

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial growth or cancer cell proliferation.

- Receptor Modulation : Interaction with specific cellular receptors could modulate signaling pathways relevant to disease processes.

- Gene Expression Alteration : The compound may influence the expression of genes involved in tumor growth or antibiotic resistance.

Comparative Analysis with Related Compounds

A comparison with structurally related compounds highlights the unique aspects of this sulfonamide derivative:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Sulfamethoxazole | Sulfonamide group | Antibacterial | Widely used antibiotic |

| Quinolone derivatives | Heterocyclic structure | Antibacterial | Broad-spectrum activity |

| Tetrahydroquinoline derivatives | Similar core structure | Anticancer | Novel mechanisms |

This table illustrates how this compound may combine the beneficial properties of these compounds while offering unique therapeutic potential against both bacterial and cancerous cells .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various tetrahydroquinoline derivatives. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.